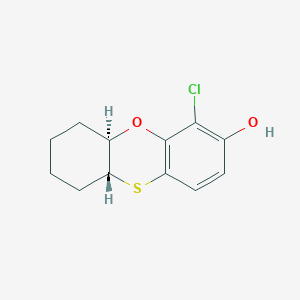![molecular formula C19H17NO2 B14391710 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile CAS No. 89647-01-8](/img/structure/B14391710.png)
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile is an organic compound characterized by the presence of methoxyphenyl groups and a butenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile typically involves the condensation reaction between 4-methoxybenzaldehyde and a suitable nitrile precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enamine.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and nitrile functionality play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its isocyanate functionality.
4-Methoxybenzylamine: Contains the methoxyphenyl group and an amine functionality.
Tetrakis(4-methoxyphenyl)ethylene: Contains multiple methoxyphenyl groups and is used in different applications.
Uniqueness
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile is unique due to its specific combination of methoxyphenyl groups and a butenenitrile backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
89647-01-8 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-15(6-10-18)3-4-17(14-20)13-16-7-11-19(22-2)12-8-16/h3-13H,1-2H3 |
InChI Key |
FSRJEODVSPKXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=CC2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


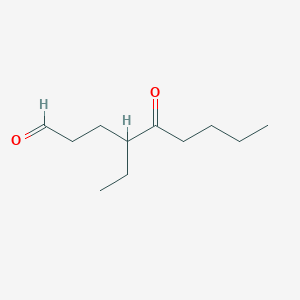

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
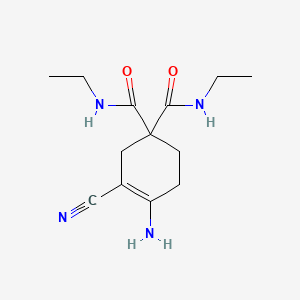
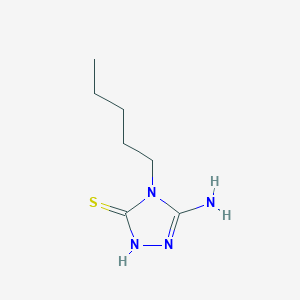
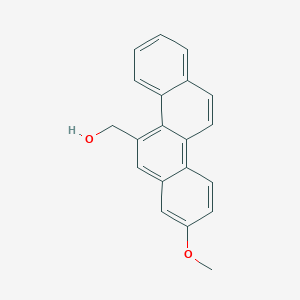
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)

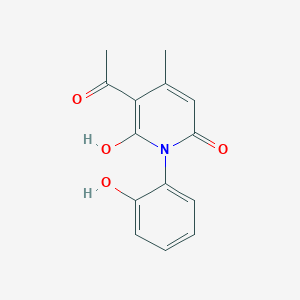
![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
